molecular formula C29H30N2O2 B10885079 4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate

4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate

Cat. No.: B10885079
M. Wt: 438.6 g/mol
InChI Key: QCYMSDUQSNOKAB-UHFFFAOYSA-N
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Description

4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate is an organic compound with the molecular formula C29H30N2O2 This compound is characterized by the presence of a quinoxaline moiety attached to a phenyl ring, which is further connected to a benzoate group substituted with two tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate typically involves the following steps:

    Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Coupling with Phenyl Ring: The quinoxaline derivative is then coupled with a phenyl ring through a Suzuki coupling reaction, using a palladium catalyst and a suitable base.

    Esterification: The final step involves the esterification of the phenyl-quinoxaline intermediate with 3,5-di(tert-butyl)benzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoxaline ring.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the quinoxaline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Hydrogenated quinoxaline derivatives.

    Substitution: Halogenated or nitrated phenyl-quinoxaline derivatives.

Scientific Research Applications

4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its quinoxaline moiety.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The quinoxaline moiety can interact with DNA and proteins, leading to potential antimicrobial and anticancer effects.

    Pathways Involved: The compound may inhibit key enzymes involved in oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butylcatechol: Known for its antioxidant properties and used as a stabilizer in polymers.

    3,5-Di-tert-butyl-1,2-benzoquinone: Utilized in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.

Uniqueness

4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate stands out due to its unique combination of a quinoxaline moiety and a tert-butyl-substituted benzoate group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C29H30N2O2

Molecular Weight

438.6 g/mol

IUPAC Name

(4-quinoxalin-2-ylphenyl) 3,5-ditert-butylbenzoate

InChI

InChI=1S/C29H30N2O2/c1-28(2,3)21-15-20(16-22(17-21)29(4,5)6)27(32)33-23-13-11-19(12-14-23)26-18-30-24-9-7-8-10-25(24)31-26/h7-18H,1-6H3

InChI Key

QCYMSDUQSNOKAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)C(C)(C)C

Origin of Product

United States

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